molecular formula C16H25NO B4548724 1-[4-(2-methylphenoxy)butyl]piperidine

1-[4-(2-methylphenoxy)butyl]piperidine

Cat. No.: B4548724
M. Wt: 247.38 g/mol
InChI Key: AHTOPYJXJBLILF-UHFFFAOYSA-N
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Description

1-[4-(2-Methylphenoxy)butyl]piperidine is a chemical compound of significant interest in pharmacological research, particularly in the study of muscarinic acetylcholine receptors. Although direct data on this specific compound is limited, it is a close structural analogue of the well-characterized molecule AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) . AC-42 has been identified as a selective allosteric agonist for the muscarinic M1 receptor subtype . Allosteric agonists bind to a site on the receptor that is distinct from the endogenous neurotransmitter's binding site (the orthosteric site), modulating the receptor's conformation and activity. This mechanism is a key focus in modern drug discovery for its potential to offer greater selectivity and fewer side effects compared to orthosteric ligands. Research into AC-42 provides direct pharmacological evidence that this class of compounds can activate M1 receptors in a novel way, significantly retarding the dissociation of orthosteric antagonists and changing the receptor's conformation . Given their structural similarity, this compound represents a valuable research tool for neuroscientists exploring the complex signaling of G-protein coupled receptors (GPCRs), developing treatments for cognitive deficits, and investigating the therapeutic potential of allosteric modulation for disorders like Alzheimer's disease and schizophrenia. This product is intended for non-clinical, in-vitro research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-(2-methylphenoxy)butyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-15-9-3-4-10-16(15)18-14-8-7-13-17-11-5-2-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTOPYJXJBLILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-methylphenoxy)butyl]piperidine typically involves the following steps:

    Formation of the Butyl Chain: The butyl chain is synthesized through a series of reactions starting from butanol or butyl halides.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the butyl chain intermediate.

    Introduction of the 2-Methylphenoxy Group: The final step involves the attachment of the 2-methylphenoxy group through etherification reactions, using reagents such as 2-methylphenol and appropriate catalysts.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.

    Catalysts: Use of efficient catalysts to speed up the reaction and improve selectivity.

    Purification Techniques: Advanced purification methods such as distillation and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methylphenoxy)butyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives.

Scientific Research Applications

1-[4-(2-Methylphenoxy)butyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors or enzymes in biological systems, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between 1-[4-(2-methylphenoxy)butyl]piperidine and analogous piperidine derivatives:

Compound Name Substituent Structure Chain Length/Spacer Key Features
This compound 2-Methylphenoxy on butyl chain Butyl (4 carbons) Electron-donating methyl group; moderate lipophilicity
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine 2-Methoxy-4-nitrophenoxy on propyl Propyl (3 carbons) Electron-withdrawing nitro/methoxy groups; shorter chain; higher reactivity
1-(4-(Benzyloxy)-2-butynyl)piperidine Benzyloxy on butynyl chain Butynyl (4 carbons) Triple bond increases rigidity; bulky benzyl group affects steric hindrance
1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine 4-Fluorophenoxy-acetyl spacer Acetyl linkage Fluorine enhances lipophilicity; acetyl spacer alters conformation

Key Observations :

  • Substituent Effects: The 2-methylphenoxy group is less electron-withdrawing than the nitro and methoxy groups in ’s compound, which may reduce reactivity but improve metabolic stability . Compared to the fluorine in ’s derivative, the methyl group offers weaker electron-donating effects but similar lipophilicity .

Pharmacological Implications

Piperidine derivatives are widely studied for central nervous system (CNS) activity, enzyme inhibition, and receptor modulation.

Compound Name Hypothesized Biological Activity Supporting Evidence from Analogues
This compound CNS modulation, receptor antagonism Similar to fluorophenyl derivatives
1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine Enzyme inhibition, probe for bioassays Nitro groups enhance target affinity
1-(4-(Benzyloxy)-2-butynyl)piperidine Antimicrobial or anticancer activity Bulky groups in show such trends
4-(1-Methylcyclopropyl)piperidine hydrochloride Neurotransmitter modulation Structural simplicity aids CNS penetration

Key Insights :

  • CNS Activity: The methylphenoxy group’s lipophilicity may facilitate blood-brain barrier penetration, akin to fluorinated derivatives () .
  • Receptor Selectivity: Compared to diphenylbutylpiperidine derivatives like pimozide (), the single aromatic substituent in this compound likely reduces steric bulk, possibly favoring selectivity for different receptor subtypes .

Q & A

Q. What are the common synthetic routes for 1-[4-(2-methylphenoxy)butyl]piperidine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation of piperidine derivatives and coupling reactions with substituted phenoxy groups. For example, analogous compounds like 1-(4-(benzyloxy)-2-butynyl)piperidine require sequential protection/deprotection steps and palladium-catalyzed cross-coupling for alkyne functionalization . To optimize yield:
  • Use inert atmospheres (e.g., N₂) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC (e.g., C18 columns with methanol/buffer mobile phases, retention times ~13–15 min) .
  • Purify intermediates via column chromatography (hexane/EtOAC gradients) to remove unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include piperidine ring protons (δ 1.4–2.8 ppm), aromatic protons from the 2-methylphenoxy group (δ 6.8–7.2 ppm), and methylene bridges (δ 3.5–4.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • HPLC : Assess purity (>95% peak area at 254 nm) using C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for piperidine derivatives like this compound?

  • Methodological Answer : Contradictions often arise from assay variability or structural isomerism. To address this:
  • Perform dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
  • Use X-ray crystallography or docking simulations to validate binding modes to targets like kinases or GPCRs .
  • Compare with structurally similar derivatives (e.g., 1-(2,4-dimethoxybenzoyl)piperidine) to isolate substituent effects .

Q. What computational strategies enhance the design of this compound derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reactivity of the piperidine nitrogen or phenoxy group using DFT (e.g., B3LYP/6-31G*) to guide functionalization .
  • ADME Modeling : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. For example, trifluoromethyl groups reduce metabolic clearance .
  • Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models .

Q. How can researchers leverage high-throughput screening (HTS) to identify novel biological targets for this compound?

  • Methodological Answer :
  • Library Preparation : Derivatize the piperidine core with diverse substituents (e.g., sulfonyl, benzoyl) to create a 100–500 compound library .
  • Assay Design : Prioritize targets like histamine receptors or ion channels using fluorescence polarization or TR-FRET assays .
  • Data Analysis : Apply machine learning (e.g., random forests) to correlate structural features (e.g., logP, H-bond donors) with activity .

Key Challenges and Solutions

  • Stereochemical Purity : Chiral centers in the piperidine ring may lead to enantiomeric mixtures. Use chiral HPLC (e.g., Chiralpak AD-H) or asymmetric catalysis .
  • Scale-Up Limitations : Multi-step syntheses risk intermediate degradation. Implement flow chemistry for continuous processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.